3-Hydroxyphenylacetic acid (3-HPAA) is an aromatic carboxylic acid commonly found as a microbial metabolite of various polyphenols, particularly flavonoids, in the mammalian gut. [, , , , , ] It plays a significant role in scientific research as a potential biomarker for dietary polyphenol intake and as a subject of investigation for its biological activities, particularly its antioxidant and antimicrobial properties. [, , , , , ] 3-HPAA belongs to the class of phenolic acids and is considered a key metabolite in the study of polyphenol metabolism and its implications for human health.
3-Hydroxyphenylacetic acid falls under the category of organic acids, specifically phenolic acids. Its systematic name is 3-hydroxy-2-phenylpropanoic acid, and it is classified as a secondary metabolite in plants. In biochemical contexts, it is recognized for its involvement in various metabolic pathways.
The synthesis of 3-hydroxyphenylacetic acid can be achieved through several methods:
The molecular structure of 3-hydroxyphenylacetic acid can be represented by the chemical formula . Its structure features:
The compound's geometry is influenced by the presence of the hydroxyl and carboxylic acid groups, which contribute to its polarity and solubility characteristics.
3-Hydroxyphenylacetic acid participates in several chemical reactions:
These reactions are significant in organic synthesis and medicinal chemistry applications .
The mechanism by which 3-hydroxyphenylacetic acid exerts its biological effects involves several pathways:
The physical and chemical properties of 3-hydroxyphenylacetic acid include:
These properties are crucial for its application in pharmaceuticals and research settings .
3-Hydroxyphenylacetic acid has several scientific applications:
3-Hydroxyphenylacetic acid (chemical formula: C₈H₈O₃; systematic name: 2-(3-hydroxyphenyl)acetic acid) features a carboxylic acid group (-COOH) attached to the methylene bridge adjacent to the aromatic ring’s meta-hydroxyl substitution. This configuration enhances polarity compared to non-hydroxylated phenylacetic acids, influencing its solubility and reactivity. The compound crystallizes as a solid with a melting point of 129°C and exhibits moderate water solubility (1000 mg/mL) [3] [4]. Its acid dissociation constant (pKa) approximates 4.0, consistent with carboxylic acid behavior, while the hydroxyl group (pKa ~10) contributes negligible acidity under physiological conditions [4].
Computational analyses predict a polar surface area of 57.53 Ų and a logP (partition coefficient) of 0.93, indicating balanced hydrophilic-lipophilic properties that facilitate membrane permeability and systemic distribution [4]. Spectroscopic profiles include characteristic GC-MS fragmentation patterns (e.g., m/z 152 [M]⁺ base peak) and trimethylsilyl (TMS) derivative signatures (e.g., m/z 296 for di-TMS) used in metabolomic identification [4] [8].
Table 1: Physicochemical Properties of 3-Hydroxyphenylacetic acid
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₈H₈O₃ | [3] [4] |
Average Molecular Weight | 152.15 g/mol | [3] |
Monoisotopic Mass | 152.047344122 Da | [4] |
Melting Point | 129°C | [4] |
Water Solubility | 1000 mg/mL | [4] |
LogP (Partition Coefficient) | 0.93 (predicted) | [4] |
pKa (Carboxylic Acid) | ~4.0 | [4] |
3-Hydroxyphenylacetic acid is not abundantly present in fresh foods but arises predominantly through microbial biotransformation of dietary polyphenols in the mammalian colon. Key precursors include:
Dietary interventions in humans confirm robust 3-Hydroxyphenylacetic acid production. For example, urinary excretion surges after consumption of red wine, grape seed extract, or green tea, correlating with polyphenol intake [5] [7]. This metabolite persists longer in circulation than parent polyphenols, underscoring its role as a stable indicator of flavonoid exposure.
Table 2: Dietary Polyphenol Precursors and Microbial Pathways to 3-Hydroxyphenylacetic acid
Polyphenol Class | Food Sources | Key Microbial Transformations |
---|---|---|
Proanthocyanidins | Blueberries, Cocoa | C-ring cleavage → 3-Hydroxyphenylpropionic acid → β-oxidation → 3-Hydroxyphenylacetic acid [1] [7] |
Flavan-3-ols | Tea, Apples | Dehydroxylation, decarboxylation, side-chain shortening [2] [7] |
Chlorogenic acid | Coffee, Plums | Hydrogenation, dehydroxylation, side-chain cleavage [7] |
Quercetin glycosides | Onions, Buckwheat | Rutinosidase → Quercetin aglycone → Dihydroquercetin → Decarboxylation [3] [7] |
The metabolic origin of 3-Hydroxyphenylacetic acid was first elucidated through bacterial catabolism studies in the 1960s–1970s. Early investigations into aromatic acid degradation revealed Pseudomonas and Acinetobacter strains utilize 4-Hydroxyphenylacetic acid as a carbon source via homoprotocatechuic acid (3,4-dihydroxyphenylacetic acid), whereas 3-Hydroxyphenylacetic acid metabolism remained distinct. Klebsiella pneumoniae was later shown to catabolize 3-Hydroxyphenylacetic acid through meta-fission pathways, establishing its role in microbial ecology [3] [9].
By the 1990s, 3-Hydroxyphenylacetic acid emerged as a biomarker in human metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) profiling of urine from phenylketonuria patients revealed elevated 3-Hydroxyphenylacetic acid, linking phenylalanine accumulation to alternative microbial degradation routes [4] [7]. Concurrently, in vitro fermentation studies identified Clostridium species as primary producers, correlating fecal bacterial composition with urinary metabolite levels [4] [5].
The compound’s physiological significance expanded in the 21st century when metabolomic studies associated it with cardiovascular health. Rats administered 3-Hydroxyphenylacetic acid exhibited dose-dependent vasorelaxation and blood pressure reduction mediated by endothelial nitric oxide synthase, providing a mechanistic basis for the cardioprotective effects of polyphenol-rich diets [7]. This established 3-Hydroxyphenylacetic acid not merely as a metabolic byproduct but as a bioactive mediator of dietary interventions.
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